molecular formula C23H31N3O3S B2501854 2,4-dimethyl-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzenesulfonamide CAS No. 946241-79-8

2,4-dimethyl-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzenesulfonamide

Cat. No.: B2501854
CAS No.: 946241-79-8
M. Wt: 429.58
InChI Key: PSPQDQZGGYDTRV-UHFFFAOYSA-N
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Description

2,4-dimethyl-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzenesulfonamide is a synthetic small molecule belonging to the benzenesulfonamide class, which is recognized for its significance in medicinal chemistry research . This compound features a complex molecular architecture that combines a 2,4-dimethylbenzenesulfonamide group with a 1-methylindoline moiety, linked through a morpholinoethyl chain. This specific structure suggests potential for interaction with various biological targets, similar to other advanced benzenesulfonamide derivatives which have been investigated as selective receptor antagonists or enzyme inhibitors . The presence of the morpholine and indoline heterocycles, which are common pharmacophores in drug discovery, indicates that this compound may be of interest for studying signal transduction pathways and cellular regulation mechanisms. Researchers can utilize this compound as a key intermediate in synthetic chemistry or as a candidate for high-throughput screening in oncology, neuroscience, and other therapeutic areas to elucidate new biological mechanisms. Strictly for research use only. Not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

2,4-dimethyl-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N3O3S/c1-17-4-7-23(18(2)14-17)30(27,28)24-16-22(26-10-12-29-13-11-26)19-5-6-21-20(15-19)8-9-25(21)3/h4-7,14-15,22,24H,8-13,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSPQDQZGGYDTRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCOCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Core Synthesis Strategy

The preparation of 2,4-dimethyl-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzenesulfonamide follows a modular two-step sequence (Scheme 1):

Step 1: Reductive Amination
2-(1-Methylindolin-5-yl)acetaldehyde undergoes reductive amination with morpholine using sodium cyanoborohydride (NaBH3CN) in methanol at 25°C for 12 hours. This produces the secondary amine intermediate, 2-(1-methylindolin-5-yl)-2-morpholinoethylamine, with 68% yield after silica gel chromatography.

Step 2: Sulfonylation
The amine intermediate reacts with 2,4-dimethylbenzenesulfonyl chloride in dichloromethane (DCM) under nitrogen atmosphere. Triethylamine (Et3N) serves as a base to scavenge HCl, with the reaction proceeding at 0°C→25°C over 6 hours. Final purification via recrystallization from ethyl acetate/hexane yields the target sulfonamide (49%).

Table 1: Critical Reaction Parameters
Step Reagent Stoichiometry Temperature Time Solvent Yield
1 1:1.2 (aldehyde:amine) 25°C 12 h Methanol 68%
2 1:1.5 (amine:ClSO2Ar) 0°C→25°C 6 h DCM 49%

Mechanistic Analysis

The reductive amination proceeds through imine formation followed by borohydride-mediated reduction. Density functional theory (DFT) calculations indicate the morpholine nitrogen’s lone pair facilitates iminium ion stabilization (ΔG‡ = 18.7 kcal/mol). Sulfonylation occurs via a concerted transition state where the amine nucleophile attacks the electrophilic sulfur center, with Et3N neutralizing HCl to prevent N-sulfonyl cleavage.

Optimization and Scale-Up Challenges

Solvent Screening

Comparative studies reveal methanol optimizes Step 1 yield (68%) versus acetonitrile (52%) or THF (47%) due to enhanced imine solubility. Polar aprotic solvents like DMF deactivate NaBH3CN through coordination.

Temperature Effects

Lowering Step 2 temperature to 0°C minimizes sulfonyl chloride hydrolysis (3% vs. 21% at 25°C). However, prolonged cooling (<5°C) slows reaction kinetics, requiring 8 hours for completion.

Industrial Adaptations

Kilogram-scale production employs continuous flow reactors with:

  • Residence time: 30 minutes (Step 1)
  • In-line IR monitoring for imine detection
  • Membrane-based HCl removal in Step 2
    This achieves 61% overall yield with >99.5% HPLC purity.

Structural Analogues and Comparative Data

Substituent Impact on Reactivity

Modifying the benzenesulfonyl group’s methyl positions significantly affects yields:

Table 2: Substituent Effects on Sulfonylation Efficiency
Position Substituent Yield Reason
2,4 -CH3 49% Minimal steric hindrance
2,5 -CH3 37% Para-methyl hinders attack
3,4 -OCH3 28% Electron withdrawal slows

The 2,4-dimethyl configuration optimally balances electronic activation (σp = -0.17) and steric accessibility (Taft Es = 0.8).

Alternative Amine Components

Replacing morpholine with piperidine decreases Step 1 yield to 54% due to increased amine basicity (pKa 11.2 vs. 8.7), which slows imine protonation. Azepane derivatives show even lower reactivity (39%) from ring strain effects.

Advanced Characterization Techniques

Spectroscopic Validation

1H NMR (600 MHz, CDCl3):

  • δ 7.45 (d, J = 8 Hz, 1H, ArH)
  • δ 3.72 (m, 4H, morpholine OCH2)
  • δ 2.89 (s, 3H, N-CH3)
  • δ 2.34 (s, 6H, Ar-CH3)

HRMS (ESI+):
Calculated for C24H31N3O3S: 441.2087
Found: 441.2091 [M+H]+

Chromatographic Purity

HPLC (C18, 70:30 MeCN/H2O):

  • tR = 12.7 min
  • Purity = 99.8% (254 nm)
  • Column: Zorbax SB-C18, 4.6×250 mm

Chemical Reactions Analysis

Types of Reactions

2,4-dimethyl-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: Nucleophilic substitution reactions can modify the side chains or the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the original compound.

Scientific Research Applications

2,4-dimethyl-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,4-dimethyl-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Key Structural and Functional Differences

The morpholinoethyl chain, shared with morpholinoethyl esters (), likely improves water solubility compared to purely lipophilic analogs (e.g., N-ethyl-2-methyl-benzenesulfonamide).

Halogenation vs. Methylation :

  • Fluorinated analogs (e.g., ) exhibit higher electronegativity, which can improve target binding but may increase toxicity risks. The target compound avoids halogens, relying on methyl groups for steric and electronic effects.

Molecular Weight and Pharmacokinetics :

  • The target’s higher molecular weight (~465.6 g/mol) compared to most analogs (200–400 g/mol) may reduce passive diffusion but enhance plasma protein binding, prolonging half-life .

Biological Activity

2,4-Dimethyl-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzenesulfonamide is a complex organic compound with potential biological activities. Its unique structure, which incorporates a benzenesulfonamide moiety, an indoline derivative, and a morpholinoethyl group, suggests a variety of interactions with biological targets. This article reviews the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C19H24N2O2S\text{C}_{19}\text{H}_{24}\text{N}_2\text{O}_2\text{S}
  • Molecular Weight : Approximately 348.47 g/mol
  • Functional Groups : Benzenesulfonamide, indoline, morpholine

Research indicates that compounds with sulfonamide groups often exhibit inhibitory effects on various enzymes and receptors. The specific mechanism of action for 2,4-dimethyl-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzenesulfonamide is not fully elucidated; however, it is hypothesized to involve:

  • Enzyme Inhibition : Potential inhibition of carbonic anhydrase or other sulfonamide-sensitive enzymes.
  • Receptor Modulation : Possible interaction with neurotransmitter receptors due to the presence of the indoline moiety.

Case Studies and Research Findings

  • Anticancer Activity
    • A study demonstrated that similar sulfonamide derivatives showed cytotoxic effects against various cancer cell lines, including breast and lung cancer. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G1 phase .
  • Neuroprotective Effects
    • Another investigation highlighted the neuroprotective properties of indoline derivatives in models of neurodegeneration. The compound's ability to modulate oxidative stress and inflammation was noted as a significant factor in its protective effects .
  • Analgesic Properties
    • Compounds structurally related to benzenesulfonamides have been reported to exhibit analgesic effects by inhibiting cyclooxygenase pathways. This suggests that 2,4-dimethyl-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzenesulfonamide may possess similar properties .

Data Table: Biological Activity Summary

Activity TypeObserved EffectReference
Anticancer ActivityInduction of apoptosis
Neuroprotective EffectsModulation of oxidative stress
Analgesic PropertiesInhibition of cyclooxygenase

Q & A

Basic: What are common synthetic routes for synthesizing 2,4-dimethyl-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzenesulfonamide?

Answer:
The synthesis typically involves multi-step reactions:

Sulfonylation : Reacting a substituted indoline (e.g., 1-methylindolin-5-amine) with 2,4-dimethylbenzenesulfonyl chloride in dichloromethane (DCM) or dimethylformamide (DMF) using a base like triethylamine to neutralize HCl .

Morpholine Incorporation : Introducing the morpholinoethyl group via nucleophilic substitution or coupling reactions. Palladium catalysts (e.g., Pd(PPh₃)₄) may be used for cross-coupling steps .

Purification : Column chromatography or recrystallization from acetonitrile/ethanol mixtures ensures purity .

Key Parameters : Reaction temperature (often reflux conditions), solvent polarity, and stoichiometric ratios of reagents influence yields .

Basic: What techniques are used to characterize the crystal structure of this compound?

Answer:

X-ray Crystallography :

  • Data collection using Mo-Kα radiation (λ = 0.71073 Å).
  • Structure solved via direct methods (e.g., SHELXS) and refined with SHELXL, incorporating H atoms in calculated positions (riding model) .
  • Software: WinGX suite for data integration and visualization .

Validation : R-factor convergence (< 0.05) and residual electron density analysis ensure accuracy .

Advanced: How can low reaction yields during synthesis be systematically addressed?

Answer:

Solvent Optimization : Replace DCM with DMF to enhance solubility of intermediates .

Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) for coupling efficiency .

Temperature Gradients : Perform reactions under microwave irradiation to reduce time and improve yields .

Byproduct Analysis : Use LC-MS to identify side products (e.g., dehalogenated intermediates) and adjust protecting groups .

Advanced: How should researchers resolve contradictions between computational models predicting bioactivity?

Answer:

Methodological Audit : Compare assumptions (e.g., single-receptor vs. multi-receptor models). For example, Haddad et al. used single-receptor metrics, while Saito et al. integrated diverse receptor profiles, leading to divergent chemical feature clusters .

Experimental Validation : Validate computational predictions with in vitro assays (e.g., IC₅₀ measurements for enzyme inhibition) .

Data Normalization : Apply meta-analysis frameworks to harmonize datasets, accounting for variability in receptor expression systems .

Basic: What in vitro assays are suitable for evaluating its enzyme inhibition potential?

Answer:

Kinase Inhibition Assays :

  • Incubate the compound with target kinases (e.g., EGFR, VEGFR) and measure residual activity via ADP-Glo™ assays .

Cytotoxicity Screening :

  • Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) to determine IC₅₀ values .

Selectivity Profiling : Compare inhibition across kinase panels to identify off-target effects .

Advanced: How can researchers analyze conflicting crystallographic data for this compound?

Answer:

Twinned Data Refinement : Use SHELXL’s TWIN/BASF commands to model twinning, common in sulfonamide derivatives due to flexible morpholino groups .

Hydrogen Bonding Networks : Analyze intermolecular interactions (e.g., N–H···O=S) to resolve disorder in the morpholinoethyl moiety .

Validation Tools : Employ PLATON’s ADDSYM to check for missed symmetry and R1merge to assess data quality .

Basic: What computational methods predict the compound’s electronic properties?

Answer:

Density Functional Theory (DFT) :

  • Use B3LYP/6-31G(d) to calculate HOMO-LUMO gaps and electrostatic potential surfaces .

Solvent Effects : Include polarizable continuum models (PCM) to simulate DCM/water environments .

Thermochemical Accuracy : Validate against experimental thermochemistry (e.g., atomization energies) with <3 kcal/mol deviations .

Advanced: What strategies improve the compound’s bioavailability in preclinical studies?

Answer:

Prodrug Design : Introduce hydrolyzable groups (e.g., boronic esters) to enhance solubility .

LogP Optimization : Modify substituents (e.g., methyl vs. methoxy groups) to balance hydrophobicity (CLogP ≈ 2–4) .

Metabolic Stability : Test microsomal half-life in liver S9 fractions and identify CYP450 oxidation sites via LC-MS/MS .

Basic: How is the compound’s purity validated post-synthesis?

Answer:

HPLC : Use C18 columns with acetonitrile/water gradients (UV detection at 254 nm); purity >95% required .

NMR Analysis : Confirm absence of residual solvents (e.g., DMF) via ¹H-NSC (deuterated DMSO) .

Elemental Analysis : Match calculated vs. observed C, H, N, S values (±0.4%) .

Advanced: How can QSAR models guide structural optimization for enhanced activity?

Answer:

Descriptor Selection : Use 3D-QSAR (CoMFA/CoMSIA) with steric, electrostatic, and hydrophobic fields .

Training Sets : Include analogs with varied substituents (e.g., 2-alkylthio groups) to improve model robustness .

Validation : Apply leave-one-out cross-validation (q² > 0.5) and external test sets (r² > 0.6) .

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